molecular formula C16H19N5O3 B2469391 5-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034286-17-2

5-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2469391
CAS RN: 2034286-17-2
M. Wt: 329.36
InChI Key: GTOZRWXPTDUXQD-UHFFFAOYSA-N
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Description

The compound “5-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C33H35ClN4O3 . It is also known as Venclexta Impurity 1 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C33H35ClN4O3 . For a more detailed structural analysis, it would be beneficial to refer to the MOL file 1235865-77-6.mol .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.282±0.06 g/cm3 . The pKa value is predicted to be 4.05±0.36 . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

DMAP-Pyridone serves as a valuable building block in organic synthesis. While protocols for functionalizing alkyl boronic esters are well-established, protodeboronation (removing the boron moiety) remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for transformations, including formal anti-Markovnikov alkene hydromethylation.

Hydromethylation Reactions

The catalytic protodeboronation of DMAP-Pyridone enables formal anti-Markovnikov alkene hydromethylation. By pairing this process with a Matteson–CH₂–homologation, researchers can selectively introduce a methyl group onto alkenes. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

DMAP-Pyridone has found utility in the formal total synthesis of several natural products:

Boron Chemistry and Suzuki–Miyaura Coupling

While boranes are commonly used in Suzuki–Miyaura couplings, the more stable boronic esters (like DMAP-Pyridone) have expanded the scope of boron chemistry. These bench-stable, easy-to-purify compounds allow for various transformations, including cross-couplings, radical-polar crossover reactions, and homologations .

Challenges and Future Directions

Despite its advantages, the removal of the boron moiety from boronic esters remains a challenge. Protodeboronation of unactivated alkyl boronic esters, especially primary ones, requires further exploration. Researchers are actively investigating efficient methods for these transformations .

Safety and Hazards

This compound is classified under GHS07 and comes with a warning . The hazards associated with it include H302-H315-H319-H335 . The safety precautions to be taken are P261-P305+P351+P338 .

properties

IUPAC Name

5-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20(2)13-8-17-9-15(19-13)24-12-5-6-21(10-12)16(23)11-3-4-14(22)18-7-11/h3-4,7-9,12H,5-6,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOZRWXPTDUXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

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